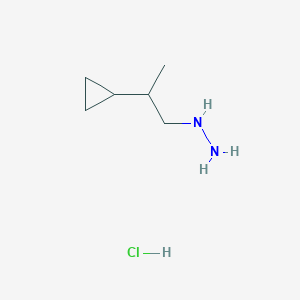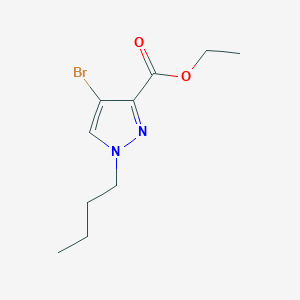
2-Cyclopropylpropylhydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An efficient procedure for the synthesis of cyclopropylhydrazine, which can be related to 2-Cyclopropylpropylhydrazine hydrochloride, involves the copper salt-catalyzed addition of cyclopropylboronic acid to the azo group of di-tert-butyl azodicarboxylate followed by subsequent deprotection. This method yields cyclopropylhydrazine salts with high efficiency (Shibue & Fukuda, 2014).
Molecular Structure Analysis
The structural analysis of cyclopropylhydrazine derivatives and related compounds often involves X-ray crystallography. For instance, the structure of tetrahydropyridazines, which can be synthesized from donor-acceptor cyclopropanes reacting with hydrazonyl chlorides, has been confirmed using this technique, providing insights into the molecular structure of these cyclopropyl-containing compounds (Garve, Petzold, Jones, & Werz, 2016).
Chemical Reactions and Properties
Cyclopropyl derivatives participate in various chemical reactions. For example, the formal [3 + 3] cycloaddition reactions between electron-deficient cyclopropenes and hydrazones leading to alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates showcase the reactive nature of these compounds under specific conditions (Huo, Runa, & Gong, 2019).
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, which are generated in situ from arylhydrazine hydrochlorides and ketones, leads to the formation of tryptamine derivatives. This method is effective in synthesizing enantiomerically pure tryptamine, indicating its potential application in pharmaceutical synthesis (Salikov et al., 2017).
Chemistry and Compound Synthesis
Novel Route to Heterocyclic Compounds : The reaction of 2-Arylhydrazono-3-oxopropanals with hydroxylamine hydrochloride yields various compounds that are cyclized into isoxazoles, showing the versatility of arylhydrazine hydrochlorides in creating diverse chemical structures (Abdel-Khalik et al., 2000).
Heterocyclic Compound Synthesis : The reaction of cyanoacetylhydrazine with different amino compounds, such as hydrazine hydrate and phenylhydrazine, leads to the formation of novel heterocyclic compounds. This showcases the role of hydrazine derivatives in synthesizing structurally diverse molecules with potential applications in various fields (Abdel-ghany et al., 1996).
Synthesis of DNA Binders : Pyrazine derivatives, such as chlorohydrazinopyrazine, exhibit significant interactions with DNA. Studies combining theoretical and experimental approaches, including density functional theory and physicochemical analysis, have shown the high affinity of these compounds for DNA, indicating their potential in clinical applications (Mech-Warda et al., 2022).
Domino Fischer Indole Reaction : The synthesis of 4,6-diaryl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazoles via a domino Fischer indole reaction using phenylhydrazine hydrochloride demonstrates the utility of arylhydrazine hydrochlorides in complex organic syntheses (Chitra et al., 2011).
Safety and Hazards
The safety data sheet for cyclopropylhydrazine hydrochloride suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The chemical should not be allowed to enter drains and its discharge into the environment must be avoided .
Propriétés
IUPAC Name |
2-cyclopropylpropylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5(4-8-7)6-2-3-6;/h5-6,8H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRDJXDIEXRDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)C1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)
![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)


![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)
![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)


![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)
![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)